molecular formula C6H14N2O3 B13951034 (2S)-2-amino-6-aminooxyhexanoic acid CAS No. 335341-56-5

(2S)-2-amino-6-aminooxyhexanoic acid

Cat. No.: B13951034
CAS No.: 335341-56-5
M. Wt: 162.19 g/mol
InChI Key: VRBDIZVKVNGGNE-YFKPBYRVSA-N
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Description

(2S)-2-amino-6-aminooxyhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, an aminooxy group, and a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-6-aminooxyhexanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.

    Introduction of the Aminooxy Group: The aminooxy group is introduced through a nucleophilic substitution reaction, where a hydroxylamine derivative reacts with the precursor.

    Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-6-aminooxyhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oximes or nitriles.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The amino and aminooxy groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2S)-2-amino-6-aminooxyhexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of (2S)-2-amino-6-aminooxyhexanoic acid involves its interaction with specific molecular targets. The aminooxy group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can modify proteins through the formation of oxime linkages, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-6-hydroxyhexanoic acid: Similar structure but with a hydroxyl group instead of an aminooxy group.

    (2S)-2-amino-6-mercaptohexanoic acid: Contains a thiol group instead of an aminooxy group.

Uniqueness

(2S)-2-amino-6-aminooxyhexanoic acid is unique due to the presence of the aminooxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

335341-56-5

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

(2S)-2-amino-6-aminooxyhexanoic acid

InChI

InChI=1S/C6H14N2O3/c7-5(6(9)10)3-1-2-4-11-8/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1

InChI Key

VRBDIZVKVNGGNE-YFKPBYRVSA-N

Isomeric SMILES

C(CCON)C[C@@H](C(=O)O)N

Canonical SMILES

C(CCON)CC(C(=O)O)N

Origin of Product

United States

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